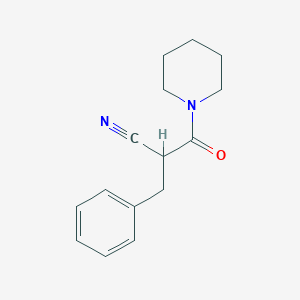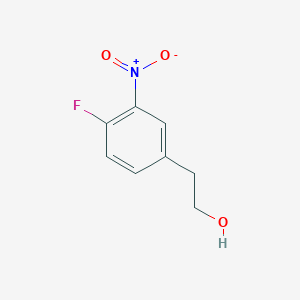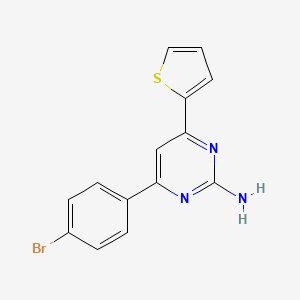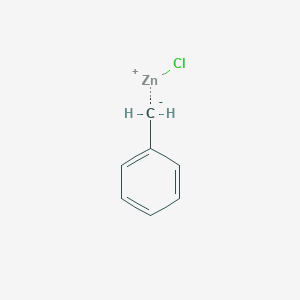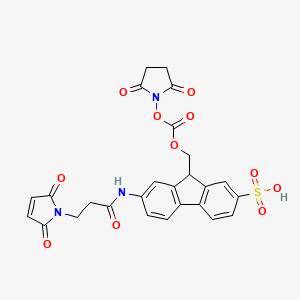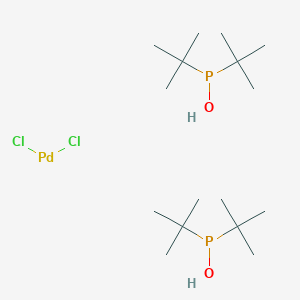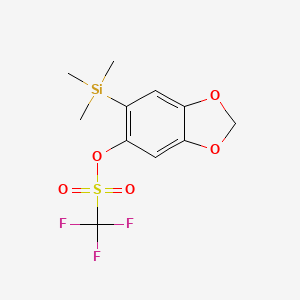![molecular formula C7H9Br B6316872 7-Bromodispiro[2.0.2.1]heptane CAS No. 642074-83-7](/img/structure/B6316872.png)
7-Bromodispiro[2.0.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromodispiro[2.0.2.1]heptane is a chemical compound with the molecular formula C₇H₉Br. It is characterized by its unique structure, which includes two spiro-connected cyclopropane rings and a bromine atom attached to one of the carbon atoms. This compound has a molecular weight of 173.05 g/mol and a predicted boiling point of approximately 202.3°C .
Méthodes De Préparation
The synthesis of 7-Bromodispiro[2.0.2.1]heptane typically involves the reaction of a suitable precursor with a brominating agent. One common method is the bromination of dispiro[2.0.2.1]heptane using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
7-Bromodispiro[2.0.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the bromine atom is replaced by an oxygen-containing functional group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
7-Bromodispiro[2.0.2.1]heptane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules in specific ways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 7-Bromodispiro[2.0.2.1]heptane is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, its spiro-connected rings may allow it to fit into specific binding pockets on target molecules, affecting their function.
Comparaison Avec Des Composés Similaires
7-Bromodispiro[2.0.2.1]heptane can be compared with other similar compounds, such as:
7-Chlorodispiro[2.0.2.1]heptane: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in halogen atoms.
7-Iododispiro[2.0.2.1]heptane: Contains an iodine atom, which is larger and more reactive than bromine. This compound may have different applications and reactivity profiles.
Dispiro[2.0.2.1]heptane: Lacks the halogen atom, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of spiro-connected rings and a bromine atom, which imparts specific reactivity and properties that are valuable in various research and industrial applications.
Propriétés
IUPAC Name |
7-bromodispiro[2.0.24.13]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br/c8-5-6(1-2-6)7(5)3-4-7/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNVEDVKVDVSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C23CC3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)
